
N-(2-Benzoylphenyl)benzamide
Overview
Description
N-(2-Benzoylphenyl)benzamide is an organic compound with the molecular formula C20H15NO2 It is a derivative of benzanilide and is known for its unique chemical structure, which includes a benzoyl group attached to a phenyl ring, further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Benzoylphenyl)benzamide can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzophenone with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the removal of hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry techniques. This method allows for the efficient and scalable production of the compound by maintaining optimal reaction conditions and minimizing the formation of byproducts.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
Chemistry
N-(2-Benzoylphenyl)benzamide serves as a building block for synthesizing more complex organic molecules. Its unique structure enables the development of derivatives that can be tailored for specific chemical properties or biological activities.
Biology
The compound is investigated for its biological activities , particularly its antimicrobial and anticancer properties. Research has demonstrated that derivatives of benzamides, including this compound, exhibit antiviral activities against various viruses.
- A study evaluated synthesized derivatives of this compound for their free radical scavenging capacity and anticancer activity against human lung cancer cell lines (A549). The results indicated significant inhibitory effects on cancer cell growth, highlighting its potential as an anticancer agent .
Medicine
Ongoing research aims to explore this compound's potential as a therapeutic agent . Its interaction with biological targets suggests possibilities in drug development, particularly in targeting enzymes involved in disease processes .
Industry
In industrial applications, this compound is utilized in the development of new materials and as an intermediate in chemical manufacturing processes. Its unique properties make it valuable in formulating products with enhanced performance characteristics.
Case Studies
Several studies have documented the efficacy of this compound derivatives:
- Anticancer Activity : In vitro studies showed that certain derivatives exhibited nearly 100% inhibitory effects on A549 cancer cells at concentrations around 100 μg/mL. This suggests a strong potential for developing new cancer therapies based on this compound .
- Antioxidant Properties : The compound demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress and could contribute to its anticancer effects .
Mechanism of Action
The mechanism of action of N-(2-Benzoylphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzanilide: A simpler derivative without the benzoyl group.
N-Phenylbenzamide: Lacks the 2-benzoyl substitution.
2-Benzoylaminobenzophenone: Similar structure but with different functional groups.
Uniqueness
N-(2-Benzoylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(2-Benzoylphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a central amide group bonded to two benzoyl moieties. Its molecular formula is , indicating a structure conducive to various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's amide group allows for hydrogen bonding, while the benzoyl groups can engage in hydrophobic interactions, influencing protein functions and activities.
Biological Activities
This compound has been investigated for several biological activities:
- Antiviral Activity : Research has shown that derivatives of benzamides, including this compound, exhibit antiviral properties against various viruses. In particular, studies have reported its potential as an inhibitor of viral replication through mechanisms involving cellular pathways .
- Anticancer Properties : The compound has also been assessed for cytotoxicity against cancer cell lines. In vitro assays demonstrated that it could inhibit the growth of certain cancer cells, suggesting potential as an anticancer agent .
- Enzyme Inhibition : this compound has been evaluated for its ability to inhibit specific enzymes, such as acid ceramidase. This enzyme plays a crucial role in sphingolipid metabolism and is implicated in various diseases, including cancer and neurodegenerative disorders .
Case Studies and Research Findings
- Antiviral Activity Against BVDV :
-
Cytotoxicity Assays :
- Cytotoxicity assays conducted on MDBK cells revealed that this compound exhibited significant inhibition of cell viability at specific concentrations. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, providing insight into its potential therapeutic applications .
- Inhibition of Acid Ceramidase :
Data Table: Summary of Biological Activities
Q & A
Q. Basic: What are the key considerations for optimizing the synthesis of N-(2-Benzoylphenyl)benzamide derivatives?
Methodological Answer:
Synthesis optimization requires careful control of reaction conditions, such as stoichiometry, temperature, and catalyst selection. For example, benzamide derivatives can be synthesized via acylation reactions using benzoyl chloride under basic conditions (e.g., pyridine as a catalyst in CH₂Cl₂) . Protecting groups like TIPSCl may be employed to prevent unwanted side reactions during functionalization . Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products. Monitoring reaction progress using TLC or HPLC ensures reproducibility .
Q. Basic: How can crystallographic techniques validate the structural integrity of this compound analogs?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) enable precise determination of bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds or π-π stacking) . For example, asymmetric unit analysis of benzamide derivatives reveals conformational stability, while Hirshfeld surface calculations quantify intermolecular contacts . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Q. Advanced: How do reaction conditions influence divergent mechanistic pathways in Cu(II)-mediated C-H functionalization of benzamide scaffolds?
Methodological Answer:
Mechanistic divergence arises from pH-dependent coordination modes. Under basic conditions, directed C-H activation via organometallic intermediates (e.g., Cu(II)-amide complexes) leads to regioselective methoxylation or chlorination . In acidic media, single-electron transfer (SET) dominates, producing nondirected chlorination products. Computational studies (e.g., DFT) can map energy profiles for competing pathways, while isotopic labeling (e.g., D₂O) validates proton-coupled electron transfer (PCET) steps . Contrasting products from identical substrates under varying pH highlight the need for condition-specific mechanistic models .
Q. Advanced: What strategies resolve contradictions in biological activity data for benzamide-based HDAC inhibitors?
Methodological Answer:
Discrepancies in potency (e.g., brain region-selective HDAC inhibition by MS-275 vs. valproate) require multi-factorial analysis:
- Dose-response profiling : Compare EC₅₀ values across tissues using chromatin immunoprecipitation (ChIP) to assess histone acetylation levels at target promoters (e.g., RELN, GAD67) .
- Pharmacokinetics : Evaluate blood-brain barrier permeability via LC-MS/MS to distinguish tissue-specific bioavailability .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., fluorophenyl groups) to correlate steric/electronic effects with activity .
Q. Advanced: How can computational models predict the physicochemical properties of this compound derivatives?
Methodological Answer:
Quantum chemical calculations (e.g., DFT for HOMO-LUMO gaps) and QSPR/QSAR models correlate structure with properties like solubility or logP. For example:
- InChI-key descriptors : Encode molecular topology for database mining .
- Molecular dynamics (MD) : Simulate solvation effects in aqueous/organic solvents .
- Neural networks : Train on datasets (e.g., NIST WebBook) to predict spectral features (e.g., NMR/IR) . Tools like CC-DPS integrate these methods for high-throughput profiling .
Q. Basic: What spectroscopic techniques are essential for characterizing benzamide derivatives?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms amide bond formation (N-H at δ ~10 ppm) .
- FT-IR : Amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) validate functional groups .
- Fluorescence spectroscopy : Measures quantum yield for applications in biosensing (e.g., using substituents like cyano groups to enhance emission) .
Q. Advanced: How does substituent variation impact the biological activity of benzamide-based PARP-1 inhibitors?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance binding to PARP-1’s NAD⁺ pocket by increasing dipole interactions .
- Heterocyclic appendages (e.g., quinolinyl) improve selectivity via π-stacking with catalytic residues .
- Proteolytic stability : Methylation of amide nitrogen reduces metabolic degradation in liver microsome assays . High-throughput screening (HTS) with mutant PARP-1 constructs identifies resistance mutations, guiding lead optimization .
Q. Advanced: What crystallographic software tools are critical for refining benzamide structures?
Methodological Answer:
The SHELX suite (SHELXD for solution, SHELXL for refinement) is widely used for small-molecule crystallography. Key steps:
Properties
IUPAC Name |
N-(2-benzoylphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c22-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)21-20(23)16-11-5-2-6-12-16/h1-14H,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCZRNIZFJNCEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183833 | |
Record name | Benzamide, N-(2-benzoylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29670-64-2 | |
Record name | N-(2-Benzoylphenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29670-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-(2-benzoylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029670642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-(2-benzoylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-BENZOYL-PHENYL)-BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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